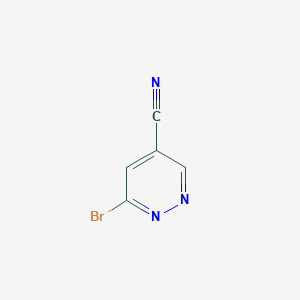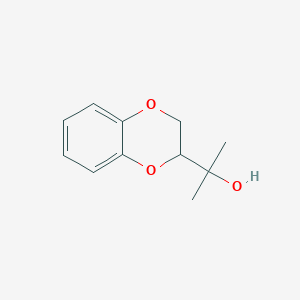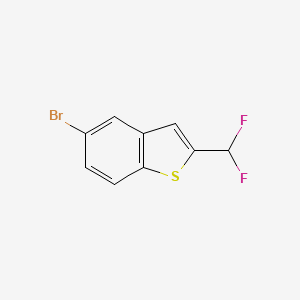
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid (6-FPPCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is composed of a six-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a fluoropropyl group. 6-FPPCA is a highly versatile compound, as it can be used in a variety of synthetic reactions, as well as for biological studies.
科学的研究の応用
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of synthetic reactions, as well as for biological studies. It is often used as a starting material in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has also been used in the synthesis of a variety of other compounds, such as quinolines, imidazoles, and pyrazoles. In addition, it has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. It is also believed to interact with certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has been shown to possess a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. In vivo studies have demonstrated that 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid can reduce inflammation, reduce oxidative stress, and modulate the activity of certain proteins, such as G-protein coupled receptors.
実験室実験の利点と制限
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is its versatility, as it can be used in a variety of synthetic reactions, as well as for biological studies. In addition, its relatively low cost makes it an attractive option for researchers. However, there are some limitations to using 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light, heat, and oxygen. In addition, it is toxic in high concentrations and can cause skin and eye irritation.
将来の方向性
The future of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is promising, as it has a wide range of applications in the scientific research field. Researchers are continuing to explore its potential in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. In addition, its potential as an inhibitor of certain enzymes, such as COX-2 and LOX, is being explored. Furthermore, its ability to modulate the activity of certain proteins, such as G-protein coupled receptors, is being investigated. Finally, its potential as an anti-inflammatory agent and antioxidant is also being explored.
合成法
The synthesis of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid was first reported in 1967 by Szwarc and coworkers, who used a three-step procedure. The first step involved reacting pyridine-2-carboxylic acid with 2-fluoropropan-2-ol in the presence of a catalyst to form the intermediate 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid chloride. The second step involved hydrolysis of the intermediate to form the desired 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid. The third step involved the purification of the 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid by recrystallization. This method is still used today and has been improved to increase the yield of the reaction.
特性
IUPAC Name |
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKAWRBHXUFVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)





![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

